molecular formula C19H28N2O5S B12303947 3-Methyl-2-{[1-(4-methylbenzenesulfonyl)piperidin-4-yl]formamido}pentanoic acid

3-Methyl-2-{[1-(4-methylbenzenesulfonyl)piperidin-4-yl]formamido}pentanoic acid

Cat. No.: B12303947
M. Wt: 396.5 g/mol
InChI Key: VVJUDWGQQYSPJH-UHFFFAOYSA-N
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Description

(2S)-3-METHYL-2-{[1-(4-METHYLBENZENESULFONYL)PIPERIDIN-4-YL]FORMAMIDO}PENTANOIC ACID is a complex organic compound that features a piperidine ring, a sulfonyl group, and a formamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-METHYL-2-{[1-(4-METHYLBENZENESULFONYL)PIPERIDIN-4-YL]FORMAMIDO}PENTANOIC ACID typically involves multiple steps, including the formation of the piperidine ring, sulfonylation, and formamidationThe final step involves the formamidation reaction, where formamide or its derivatives are used to introduce the formamido group .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to increase yield and purity. These methods often include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(2S)-3-METHYL-2-{[1-(4-METHYLBENZENESULFONYL)PIPERIDIN-4-YL]FORMAMIDO}PENTANOIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

Chemistry

In chemistry, (2S)-3-METHYL-2-{[1-(4-METHYLBENZENESULFONYL)PIPERIDIN-4-YL]FORMAMIDO}PENTANOIC ACID is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays .

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may act as a lead compound in the development of new drugs targeting specific enzymes or receptors .

Industry

In the industrial sector, (2S)-3-METHYL-2-{[1-(4-METHYLBENZENESULFONYL)PIPERIDIN-4-YL]FORMAMIDO}PENTANOIC ACID is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering .

Mechanism of Action

The mechanism of action of (2S)-3-METHYL-2-{[1-(4-METHYLBENZENESULFONYL)PIPERIDIN-4-YL]FORMAMIDO}PENTANOIC ACID involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2S)-3-METHYL-2-{[1-(4-METHYLBENZENESULFONYL)PIPERIDIN-4-YL]FORMAMIDO}PENTANOIC ACID lies in its specific structural features, such as the presence of the piperidine ring and the sulfonyl group. These features confer unique chemical reactivity and biological activity, distinguishing it from other similar compounds .

Properties

Molecular Formula

C19H28N2O5S

Molecular Weight

396.5 g/mol

IUPAC Name

3-methyl-2-[[1-(4-methylphenyl)sulfonylpiperidine-4-carbonyl]amino]pentanoic acid

InChI

InChI=1S/C19H28N2O5S/c1-4-14(3)17(19(23)24)20-18(22)15-9-11-21(12-10-15)27(25,26)16-7-5-13(2)6-8-16/h5-8,14-15,17H,4,9-12H2,1-3H3,(H,20,22)(H,23,24)

InChI Key

VVJUDWGQQYSPJH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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